molecular formula C8H13ClN2 B1499925 4-Pyridinepropanamine monohydrochloride CAS No. 84359-20-6

4-Pyridinepropanamine monohydrochloride

Cat. No. B1499925
CAS RN: 84359-20-6
M. Wt: 172.65 g/mol
InChI Key: QVRNSHJCACWDNW-UHFFFAOYSA-N
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Description

4-Pyridinepropanamine monohydrochloride is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Synthesis Analysis

The synthesis of 4-Pyridinepropanamine monohydrochloride and its derivatives involves various methods. One approach involves the use of europium(III) chloride hexahydrate as a catalyst in a multicomponent Hantzsch reaction . Another method involves an inverse hydroboration of pyridine with a diboron compound and a proton source .


Molecular Structure Analysis

The molecular structure of 4-Pyridinepropanamine monohydrochloride involves a pyridine ring attached to a three-carbon chain ending in an amine group . The compound’s structure can be analyzed using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

4-Pyridinepropanamine monohydrochloride can participate in various chemical reactions. For instance, it can be used in the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives . It can also react with sodium tetraphenyl borate to form a complex .


Physical And Chemical Properties Analysis

4-Pyridinepropanamine monohydrochloride has several physical and chemical properties. It has a molecular weight of 172.66 and a molecular formula of C8H13ClN2 . More detailed properties like melting point, boiling point, and density were not found in the retrieved papers .

Future Directions

The future directions in the research and application of 4-Pyridinepropanamine monohydrochloride could involve the development of new synthesis methods , the exploration of its potential biological activities , and its use in the synthesis of complex structures .

properties

IUPAC Name

3-pyridin-4-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRNSHJCACWDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661762
Record name 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinepropanamine monohydrochloride

CAS RN

84359-20-6
Record name 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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